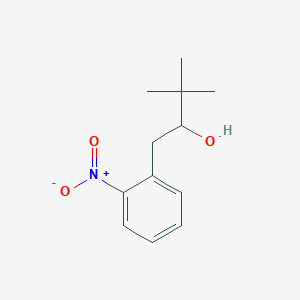
3,3-Dimethyl-1-(2-nitrophenyl)butan-2-ol
Cat. No. B8615885
M. Wt: 223.27 g/mol
InChI Key: WWAJDYDDGZIGNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08071824B2
Procedure details


To 153.9 g (1.12 mol) of 2-nitrotoluene in 900 ml of DMF are added, within one hour, 4.5 g (80.2 mmol) of KOH and simultaneously 193.3 g (2.24 mol) of pivalaldehyde. Subsequently, first a further 0.5 equivalent of pivalaldehyde is added and the mixture is stirred at RT for one hour, then another 0.5 equivalent of pivalaldehyde is added and the mixture is stirred at room temperature for a further 2 hours. The mixture is acidified with 40 ml of 10 percent aqueous hydrochloric acid until the color changes (pH 4.5) and a majority of the DMF is distilled off under reduced pressure. After the residue has been distilled at 130° C./0.9 mbar, 136.8 g (yield 54% of theory, purity (GC-MS 98%) of 3,3-dimethyl-1-(2-nitrophenyl)butan-2-ol are obtained.







Yield
54%
Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH3:10])([O-:3])=[O:2].[OH-].[K+].[CH:13](=[O:18])[C:14]([CH3:17])([CH3:16])[CH3:15].Cl>CN(C=O)C>[CH3:15][C:14]([CH3:17])([CH3:16])[CH:13]([OH:18])[CH2:10][C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=1[N+:1]([O-:3])=[O:2] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
153.9 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)C
|
|
Name
|
|
|
Quantity
|
900 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Step Two
|
Name
|
|
|
Quantity
|
4.5 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
Step Three
|
Name
|
|
|
Quantity
|
193.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C)(C)C)=O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C)(C)C)=O
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C)(C)C)=O
|
Step Six
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture is stirred at RT for one hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture is stirred at room temperature for a further 2 hours
|
|
Duration
|
2 h
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
a majority of the DMF is distilled off under reduced pressure
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
After the residue has been distilled at 130° C./0.9 mbar, 136.8 g (yield 54% of theory, purity (GC-MS 98%) of 3,3-dimethyl-1-(2-nitrophenyl)butan-2-ol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
are obtained
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC(C(CC1=C(C=CC=C1)[N+](=O)[O-])O)(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 54% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
